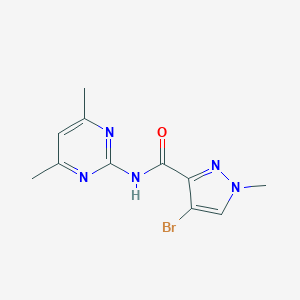![molecular formula C19H21Cl2N3O2 B214058 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B214058.png)
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is also known as MK-0677 and is a selective agonist of the growth hormone secretagogue receptor.
Mecanismo De Acción
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide acts as a selective agonist of the growth hormone secretagogue receptor. This receptor is primarily located in the pituitary gland and is responsible for the release of growth hormone. The activation of this receptor by 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide leads to the release of growth hormone, which in turn has various effects on the body.
Biochemical and Physiological Effects:
The primary biochemical effect of 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide is the stimulation of growth hormone release. This compound has been shown to have a significant effect on the release of growth hormone in animals and humans. The physiological effects of growth hormone release include increased muscle mass, decreased body fat, and increased bone density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide in lab experiments is its ability to stimulate the release of growth hormone. This compound has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise to handle and administer the compound.
Direcciones Futuras
There are several future directions for research on 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide. Some of these include:
1. Further studies on the mechanism of action of this compound and its effects on the release of growth hormone.
2. Exploration of the potential applications of this compound in the treatment of various disorders, including obesity, diabetes, and growth hormone deficiency.
3. Development of novel compounds that target the growth hormone secretagogue receptor and have improved efficacy and safety profiles.
4. Investigation of the potential applications of this compound in the field of regenerative medicine and tissue engineering.
Conclusion:
In conclusion, 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound acts as a selective agonist of the growth hormone secretagogue receptor and has been extensively studied for its potential applications in the treatment of various disorders, including obesity, diabetes, and growth hormone deficiency. Further research is needed to explore the full potential of this compound and its derivatives in various fields.
Métodos De Síntesis
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide involves several steps. The first step involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenylmethanol. The second step involves the reaction of 2,4-dichlorophenylmethanol with N-(4-methylpiperazin-1-yl)benzamide to form 3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide.
Aplicaciones Científicas De Investigación
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to have a significant effect on the release of growth hormone in both animals and humans. This compound has also been shown to have potential applications in the treatment of various disorders, including obesity, diabetes, and growth hormone deficiency.
Propiedades
Nombre del producto |
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide |
|---|---|
Fórmula molecular |
C19H21Cl2N3O2 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-23-7-9-24(10-8-23)22-19(25)15-4-2-3-14(11-15)13-26-18-6-5-16(20)12-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) |
Clave InChI |
JLUJSTSXTRILCK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CN1CCN(CC1)NC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)


![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)

![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)